Cas no 2179038-31-2 (3-Fluoro-1-(methoxymethoxy)-2-methylbenzene)
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene
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- MDL: MFCD31619361
- Inchi: 1S/C9H11FO2/c1-7-8(10)4-3-5-9(7)12-6-11-2/h3-5H,6H2,1-2H3
- InChI Key: IQTKCOWFPSRMNN-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C)OCOC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- XLogP3: 2.3
- Topological Polar Surface Area: 18.5
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB529771-250 mg |
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene; . |
2179038-31-2 | 250MG |
€143.20 | 2022-06-09 | ||
| abcr | AB529771-500 mg |
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene; . |
2179038-31-2 | 500MG |
€215.80 | 2022-06-09 | ||
| abcr | AB529771-1 g |
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene; . |
2179038-31-2 | 1g |
€283.80 | 2022-06-09 | ||
| abcr | AB529771-5 g |
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene; . |
2179038-31-2 | 5g |
€884.70 | 2022-06-09 | ||
| abcr | AB529771-250mg |
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene; . |
2179038-31-2 | 250mg |
€174.90 | 2024-07-21 | ||
| abcr | AB529771-500mg |
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene; . |
2179038-31-2 | 500mg |
€228.10 | 2023-09-01 | ||
| abcr | AB529771-1g |
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene; . |
2179038-31-2 | 1g |
€298.60 | 2024-07-21 | ||
| abcr | AB529771-5g |
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene; . |
2179038-31-2 | 5g |
€931.60 | 2024-07-21 | ||
| Aaron | AR021QYK-1g |
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene |
2179038-31-2 | 95% | 1g |
$283.00 | 2025-02-12 | |
| Ambeed | A1655697-1g |
1-Fluoro-3-(methoxymethoxy)-2-methylbenzene |
2179038-31-2 | 98% | 1g |
$300.0 | 2024-07-28 |
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene Suppliers
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene: A Comprehensive Overview
The compound 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene, identified by the CAS number 2179038-31-2, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of aromatic compounds, characterized by its benzene ring with specific substituents. The presence of a fluoro group at the 3-position, a methoxymethoxy group at the 1-position, and a methyl group at the 2-position makes it structurally distinct and chemically interesting. Recent studies have highlighted its potential in various fields, including pharmaceuticals, agrochemicals, and advanced materials.
Chemical Structure and Properties
The molecular structure of 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene is defined by its benzene ring with three substituents: a fluorine atom at position 3, a methoxymethoxy group (-OCH₂OCH₃) at position 1, and a methyl group (-CH₃) at position 2. This arrangement imparts unique electronic and steric properties to the molecule. The fluoro group introduces electron-withdrawing effects, while the methoxymethoxy group contributes electron-donating characteristics through resonance. The methyl group adds steric bulk to the molecule, influencing its reactivity and solubility.
Synthesis and Characterization
The synthesis of 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene involves multi-step organic reactions. Typically, it starts with a substituted benzene ring, followed by nucleophilic substitution or electrophilic aromatic substitution to introduce the desired groups. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions. The compound is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into its molecular structure and purity.
Applications in Pharmaceutical Research
One of the most promising applications of 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene lies in pharmaceutical research. Its unique structure makes it an attractive candidate for drug design, particularly in targeting specific biological pathways. Recent studies have explored its potential as a lead compound for developing inhibitors of certain enzymes involved in diseases such as cancer and neurodegenerative disorders. The fluoro group enhances lipophilicity, while the methoxymethoxy group improves bioavailability by modulating solubility and permeability.
Role in Agrochemicals
In addition to pharmaceuticals, 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene has shown potential in agrochemical applications. It has been investigated as a component in herbicides and fungicides due to its ability to interact with specific molecular targets in plants and pathogens. Researchers have reported that this compound exhibits selective toxicity against certain weeds without adversely affecting crop plants. This property makes it a valuable candidate for sustainable agricultural practices.
Advanced Materials Science
The compound also finds applications in materials science, particularly in the development of advanced polymers and coatings. Its unique electronic properties make it suitable for use as a monomer in polymer synthesis. Recent research has focused on incorporating this compound into polymeric materials to enhance their thermal stability and mechanical strength. Furthermore, its ability to form self-assembled monolayers has been explored for applications in nanotechnology.
Environmental Considerations
As with any chemical compound, understanding the environmental impact of 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene is crucial. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms. Results indicate that under certain conditions, the compound can undergo microbial degradation, reducing its environmental persistence. However, further research is needed to fully understand its long-term ecological effects.
Conclusion
In summary, 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene (CAS No: 2179038-31-2) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure enables diverse applications in pharmaceuticals, agrochemicals, and materials science. Ongoing research continues to uncover new insights into its properties and utility, positioning it as an important molecule in contemporary chemical research.
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